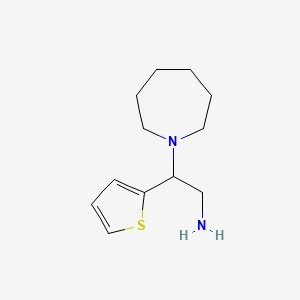

2-Azepan-1-YL-2-thiophen-2-YL-ethylamine

Description

The compound 2-Azepan-1-YL-2-thiophen-2-YL-ethylamine, with the Chemical Abstracts Service (CAS) number 889939-37-1, is cataloged by several chemical suppliers, indicating its synthesis and commercial availability for research purposes. biosynth.comscbio.cn Basic chemical data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₀N₂S |

| Molecular Weight | 224.37 g/mol |

| CAS Number | 889939-37-1 |

This data is compiled from publicly available information from chemical suppliers.

While direct research on this compound is not present in the current body of scientific literature, the individual structural motifs it contains are of considerable interest to chemists.

The thiophene (B33073) ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. Thiophene derivatives have been explored for various therapeutic applications, though specific research directly involving this compound is not documented.

The azepane ring , a seven-membered saturated heterocycle containing nitrogen, is another important structural element in the design of bioactive molecules. Its incorporation can influence a compound's conformational flexibility and physicochemical properties, which in turn can affect its biological activity.

The ethylamine (B1201723) linker is a fundamental building block in many physiologically active molecules, including numerous neurotransmitters and pharmaceuticals.

The combination of these three moieties in this compound suggests a potential for this compound to be a scaffold for the synthesis of more complex molecules with possible biological activities. However, without dedicated studies, its specific role and significance remain speculative.

A thorough search of academic databases and patent literature did not yield any specific research focused on this compound. Consequently, there are no established academic inquiries, research findings, or documented objectives related to this particular compound. The absence of such information indicates that it has not been a target of significant scientific investigation to date.

Future research could potentially explore the synthesis of this compound and its derivatives, and screen them for various biological activities, given the pharmacological relevance of its constituent chemical groups. Such studies would be necessary to establish any scientific significance for this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)-2-thiophen-2-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2S/c13-10-11(12-6-5-9-15-12)14-7-3-1-2-4-8-14/h5-6,9,11H,1-4,7-8,10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJGSTGLKXVXAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CN)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azepan 1 Yl 2 Thiophen 2 Yl Ethylamine and Its Precursors

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.comresearchgate.nete3s-conferences.org For 2-Azepan-1-YL-2-thiophen-2-YL-ethylamine, the analysis reveals two primary strategic disconnections.

The most logical disconnection is at the C-N bond between the azepane ring and the ethylamine (B1201723) nitrogen. This approach simplifies the target molecule into two key synthons: an azepane synthon and a 2-(thiophen-2-yl)ethylamine synthon. This strategy allows for the independent synthesis of each moiety, which can then be coupled in a final step, likely through nucleophilic substitution or reductive amination.

A second key disconnection can be made at the C-C bond of the ethylamine side chain. This leads to a thiophene-containing synthon (such as a thiophene-2-acetonitrile or a 2-thienyl magnesium bromide) and a two-carbon synthon that will form the ethylamine backbone. This approach focuses on building the thiopheneethylamine portion from simpler thiophene (B33073) precursors.

These disconnections guide the synthetic plan, focusing efforts on established methods for constructing the thiopheneethylamine and azepane building blocks.

Approaches to the Thiopheneethylamine Moiety

The 2-(thiophen-2-yl)ethylamine core is a crucial intermediate. Several synthetic routes have been developed, starting from various thiophene derivatives.

A common and effective method to construct the carbon skeleton of the thiopheneethylamine moiety begins with the synthesis of 2-thiopheneethanol (B144495). This is often achieved via a Grignard reaction. organic-chemistry.orgkhanacademy.org The process typically involves the formation of a Grignard reagent from 2-bromothiophene (B119243), which then reacts with ethylene (B1197577) oxide to yield 2-thiopheneethanol after an acidic workup. google.comgoogle.com

The synthesis starts with the bromination of thiophene, often at low temperatures, to produce 2-bromothiophene. google.com This intermediate is then reacted with magnesium metal in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form 2-thienylmagnesium bromide. google.com Subsequent reaction with ethylene oxide opens the epoxide ring, and acidic workup protonates the resulting alkoxide to give the desired 2-thiopheneethanol. google.comgoogle.com This alcohol is a versatile precursor that can be converted to the corresponding amine.

Table 1: Grignard Reaction Conditions for 2-Thiopheneethanol Synthesis

| Reactant 1 | Reactant 2 | Reagent | Solvent | Key Conditions | Product | Ref |

| 2-Bromothiophene | Magnesium | - | Anhydrous THF | Formation of Grignard reagent | 2-Thienylmagnesium bromide | google.com |

| 2-Thienylmagnesium bromide | Ethylene Oxide | - | Anhydrous THF | 0-20 °C, followed by acidic workup (e.g., dilute H₂SO₄) | 2-Thiopheneethanol | google.com |

Nitrile/Oxime Reduction Pathways

Reduction pathways provide a direct route to the primary amine of the thiopheneethylamine moiety. These methods typically start from precursors containing a nitrogen atom in the correct position, such as 2-thiopheneacetonitrile (B147512) or a 2-thiophene acetaldehyde (B116499) oxime. google.com

The reduction of nitriles is a well-established transformation in organic synthesis. wikipedia.org 2-Thiopheneacetonitrile can be reduced to 2-(thiophen-2-yl)ethylamine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney nickel, palladium, or platinum. wikipedia.orglibretexts.org Catalytic hydrogenation is often considered a more economical route for industrial-scale production. wikipedia.org

Alternatively, an oxime precursor can be used. 2-Thiophene acetaldehyde, derived from the oxidation of 2-thiopheneethanol, can be reacted with hydroxylamine (B1172632) hydrochloride to form 2-thiophene acetaldehyde oxime. google.com This oxime is then reduced to the target amine. A notable method employs a sodium borohydride (B1222165) (NaBH₄)/CuSO₄ system for this reduction. google.com

Table 2: Comparison of Reduction Methods for Amine Synthesis

| Precursor | Reducing Agent/System | Solvent | Typical Conditions | Product | Ref |

| 2-Thiopheneacetonitrile | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Reflux, followed by aqueous workup | 2-(thiophen-2-yl)ethylamine | libretexts.org |

| 2-Thiopheneacetonitrile | H₂ / Raney Nickel | Ethanol (B145695), Ammonia (B1221849) | Elevated temperature and pressure | 2-(thiophen-2-yl)ethylamine | wikipedia.orgcommonorganicchemistry.com |

| 2-Thiophene acetaldehyde oxime | NaBH₄ / CuSO₄ / Amberlyst-15 | Methanol | - | 2-(thiophen-2-yl)ethylamine | google.com |

Multi-Step Synthesis from Thiophene Carbaldehydes

Thiophene-2-carbaldehyde (B41791) is a readily available starting material for constructing the thiopheneethylamine moiety. nih.govresearchgate.net This approach requires a two-carbon homologation and subsequent functional group interconversion.

One common strategy involves a condensation reaction. For instance, thiophene-2-carbaldehyde can undergo a Henry reaction with nitromethane (B149229) to form 2-(2-nitrovinyl)thiophene. Subsequent reduction of both the nitro group and the double bond, typically with a strong reducing agent like LiAlH₄ or catalytic hydrogenation, yields 2-(thiophen-2-yl)ethylamine.

Another pathway proceeds through the formation of 2-thiophene acetaldehyde from the carbaldehyde. This intermediate can then be converted to the corresponding oxime and reduced as described previously. google.comgoogle.com The synthesis of various substituted thiophene-2-carbaldehydes has been achieved through methods like the Suzuki-Miyaura cross-coupling reaction, highlighting the versatility of this starting material. nih.gov

Approaches to the Azepane Moiety

The azepane ring is a seven-membered saturated heterocycle. Its synthesis can be challenging due to the less favorable kinetics of forming medium-sized rings. nih.gov However, several effective methods have been developed.

Intramolecular cyclization is a primary strategy for constructing the azepane ring. researchgate.net These reactions involve forming a C-N or C-C bond to close a linear precursor into the seven-membered ring system.

One modern approach is the silyl (B83357) aza-Prins cyclization. This method can be used to synthesize tetrahydroazepines, which can then be reduced to the saturated azepane ring. acs.orgnih.gov The reaction involves the cyclization of silyl bis(homoallylic) amines with aldehydes, mediated by a Lewis acid such as indium(III) chloride (InCl₃), to provide the seven-membered azacycle. researchgate.net

Another powerful technique is the copper(I)-catalyzed tandem amination/cyclization reaction. This method allows for the efficient preparation of functionalized azepane derivatives from precursors like functionalized allenynes, which react with primary or secondary amines in the presence of a Cu(I) catalyst to form the azepane ring. nih.gov These cyclization strategies are crucial for accessing the azepane building block required for the final synthesis of the target compound.

Table 3: Selected Cyclization Strategies for Azepane Ring Formation

| Reaction Type | Precursors | Catalyst/Reagent | Key Feature | Product | Ref |

| Silyl Aza-Prins Cyclization | Silyl bis(homoallylic) amines, Aldehydes | InCl₃ or Fe(III) salts | Forms C-N and C-C bonds in one step | Tetrahydroazepines/Azepanes | acs.orgresearchgate.net |

| Cu(I)-Catalyzed Tandem Reaction | Functionalized Allenynes, Amines | Cu(I) salts | Tandem amination/cyclization | Functionalized Azepanes | nih.gov |

Stereoselective Synthesis of Chiral Azepanes

The construction of the seven-membered azepane ring with specific stereochemistry is a critical challenge in the synthesis of chiral molecules. Several advanced methodologies have been developed to control the configuration at the stereocenters of these heterocyclic structures.

One effective strategy is the diastereoselective ring expansion of smaller, more readily available chiral precursors. For example, diastereomerically pure azepane derivatives can be prepared from piperidine (B6355638) ring expansions with excellent yield and high stereoselectivity. rsc.org A similar approach involves the stereoselective ring expansion of 2-azanorbornan-3-yl methanols, which proceeds through aziridinium (B1262131) intermediates to yield chiral-bridged azepanes. researchgate.net The final configuration at the C-4 position of the new azepane is dependent on the configuration of the starting alcohol. researchgate.net

Another powerful technique is the tethered aminohydroxylation reaction . A novel stereoselective approach to synthesizing highly functionalized azepanes, such as pentahydroxyazepane iminosugars, utilizes an osmium-catalyzed aminohydroxylation. nih.govacs.org This key step forms a new carbon-nitrogen bond with complete regio- and stereocontrol. nih.govacs.org The synthesis is completed by a subsequent intramolecular reductive amination, which facilitates the cyclization to form the desired azepane ring. nih.govacs.org

These methods represent key advancements in controlling the complex stereochemistry of the azepane core, a foundational component of the target molecule.

| Method | Precursor | Key Reaction | Outcome |

| Ring Expansion | Chiral Piperidine Derivatives | Diastereoselective Ring Expansion | Diastereomerically Pure Azepanes rsc.org |

| Ring Expansion | 2-Azanorbornan-3-yl Methanols | Stereoselective Ring Expansion via Aziridinium Intermediate | Chiral-Bridged Azepanes researchgate.net |

| Tethered Aminohydroxylation | Allylic Alcohols (from D-mannose) | Osmium-Catalyzed Aminohydroxylation / Intramolecular Reductive Amination | Stereocontrolled Polyhydroxylated Azepanes nih.govacs.org |

Coupling Strategies for Constructing the Full Molecular Scaffold

Assembling the final this compound molecule requires the strategic connection of its three primary components: the chiral azepane, the thiophene ring, and the ethylamine backbone. This is achieved through a series of robust coupling strategies that form key amide, carbon-nitrogen, and carbon-carbon bonds.

Amidation and Acylation Reactions

Amidation and acylation reactions are fundamental for forging the link between an amine and a carboxylic acid or its derivative. ncert.nic.in These reactions involve the nucleophilic substitution of an amine onto an activated acyl group, forming a stable amide bond. masterorganicchemistry.com

A common method is the reaction of an amine with an acyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. ncert.nic.inwikipedia.org The base serves to neutralize the hydrogen chloride byproduct, driving the reaction to completion. ncert.nic.inwikipedia.org Alternatively, acid anhydrides can be used in place of acyl chlorides. masterorganicchemistry.com

For direct coupling of carboxylic acids and amines, various coupling reagents are employed to activate the carboxylic acid. Reagents like 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) are effective for condensation reactions to form the amide bond. In a specific example, various aryl carboxylic acids were condensed with piperidine using HATU to yield the corresponding amide intermediates.

These methods provide a versatile toolbox for creating amide linkages within complex molecular scaffolds, such as those found in thiophene-arylamide derivatives. nih.gov

| Reactants | Reagents/Conditions | Bond Formed | Key Feature |

| Amine + Acyl Chloride | Triethylamine or Pyridine | Amide | Neutralizes HCl byproduct ncert.nic.inwikipedia.org |

| Amine + Acid Anhydride | Mild Conditions | Amide | Good leaving group (carboxylate) masterorganicchemistry.com |

| Amine + Carboxylic Acid | HATU | Amide | Direct condensation nih.gov |

| Amine + Carboxylic Acid | DCC (Dicyclohexylcarbodiimide) | Amide | Forms an "active ester" intermediate masterorganicchemistry.com |

Formation of Carbon-Nitrogen and Carbon-Carbon Bonds

The formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is essential for building the core structure of the target molecule.

C-N Bond Formation: The introduction of nitrogen-containing functional groups can be achieved through various methods. A classical approach is the ammonolysis of alkyl halides, where an amine is formed through nucleophilic substitution of a halogen by an ammonia molecule. ncert.nic.in However, this can lead to a mixture of primary, secondary, and tertiary amines. scribd.com More controlled methods include reductive amination , where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride to form a new C-N bond. Another powerful, modern technique is the palladium-catalyzed Buchwald-Hartwig amination , which is highly effective for coupling amines with aryl halides. researchgate.nettcichemicals.com This reaction is widely used in medicinal and process chemistry for constructing nitrogen-containing aromatic rings. tcichemicals.com

C-C Bond Formation: To connect the thiophene ring to the ethylamine backbone, transition-metal-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like an aryl boronic acid) with an organohalide in the presence of a palladium catalyst. nih.govmdpi.com This has been successfully used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides from a brominated thiophene precursor and various aryl boronic acids. mdpi.com Another relevant strategy is the Grignard reaction . The synthesis of 2-thiophene ethanol, a direct precursor to 2-thiophene ethylamine, can be accomplished by reacting 2-bromothiophene with magnesium to form a Grignard reagent, which then reacts with ethylene oxide. google.com

| Reaction Type | Key Reagents | Bond Formed | Application Example |

| Reductive Amination | Aldehyde/Ketone, Amine, NaBH3CN | C-N | Synthesis of substituted amines youtube.com |

| Buchwald-Hartwig Amination | Aryl Halide, Amine, Palladium Catalyst, Strong Base | Aryl C-N | Synthesis of 2-aminoimidazole derivatives researchgate.nettcichemicals.com |

| Suzuki-Miyaura Coupling | Organohalide, Boronic Acid, Palladium Catalyst | C-C | Synthesis of 5-aryl-thiophene derivatives nih.govmdpi.com |

| Grignard Reaction | Organohalide, Magnesium, Electrophile (e.g., Ethylene Oxide) | C-C | Synthesis of 2-thiophene ethanol google.com |

High-Throughput Synthesis and Library Generation Methodologies

The discovery and optimization of synthetic routes for novel compounds have been revolutionized by high-throughput experimentation (HTE). nih.gov This approach utilizes miniaturized reaction arrays in wellplates (e.g., 96, 384, or 1536 wells) and automated liquid handling to rapidly screen a large number of reaction conditions in parallel. nih.gov

For a molecule like this compound, HTE can be applied to optimize the coupling strategies outlined previously. For instance, a library of potential catalysts, ligands, bases, and solvents could be screened simultaneously for a Suzuki or Buchwald-Hartwig reaction to quickly identify the conditions that provide the highest yield and purity. This method is not only faster but also more economical and environmentally friendly due to the nanomole scale of the reactions. nih.gov

Specialized software, such as phactor™, has been developed to facilitate the design, execution, and analysis of these complex experimental arrays. nih.gov This allows researchers to map out reactions, upload analytical data (e.g., from UPLC-MS), and visualize the results in a cohesive manner. nih.gov By applying HTE, a diverse library of analogues can be generated by varying the azepane, thiophene, and amine building blocks, enabling the rapid exploration of the chemical space around the core scaffold. nih.gov

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. ijpsr.com For a novel compound such as 2-Azepan-1-YL-2-thiophen-2-YL-ethylamine, where specific experimental bioactivity data may be limited, QSAR modeling serves as a predictive tool to estimate its potential therapeutic effects based on the activities of structurally related molecules. The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. researchgate.net

The development of a robust QSAR model for analogues of this compound would involve several key stages. The initial step is the compilation of a dataset of structurally diverse but related thiophene (B33073) and azepane derivatives with experimentally determined biological activities, for instance, anti-inflammatory or anticonvulsant effects, which are known activities of some thiophene derivatives. nih.govimpactfactor.org

Once a suitable dataset is assembled, a wide array of molecular descriptors for each compound is calculated. These descriptors quantify various aspects of the molecular structure and are categorized into several classes:

1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. Examples include the Kier & Hall molecular connectivity indices and Wiener index.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic properties. nih.gov

For thiophene derivatives, electronic parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment have been shown to be significant in modulating their biological activity. nih.govresearchgate.net Quantum chemical calculations, often employing semi-empirical methods like PM3 or more advanced density functional theory (DFT), are used to compute these electronic descriptors. mdpi.com

With the calculated descriptors, statistical methods are employed to build the QSAR model. The dataset is typically divided into a training set, used for model generation, and a test set, for external validation of the model's predictive power. nih.gov

Commonly used statistical techniques in QSAR studies include:

Multiple Linear Regression (MLR): This method aims to establish a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). nih.gov

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: More advanced techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest (RF) are increasingly being used to capture complex, non-linear relationships between structure and activity.

A hypothetical QSAR study on a series of thiophene derivatives might yield a model represented by a regression equation. For instance, a study on the anti-inflammatory activity of thiophene analogs identified electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment as crucial for activity. nih.gov

To ensure the reliability and predictive capacity of the developed QSAR model, rigorous validation is essential. Internal validation techniques like leave-one-out cross-validation (q²) are commonly performed on the training set. nih.gov External validation, using the test set, provides a more stringent assessment of the model's ability to predict the activity of new, untested compounds. nih.gov Statistical parameters such as the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the predictive R² for the test set are used to evaluate the model's performance. A statistically robust QSAR model is characterized by high values of these parameters. nih.gov

While no specific QSAR models for this compound have been published, studies on analogous structures provide insight into the influential descriptors. For a series of 43 thiophene analogs with anti-inflammatory activity, cluster analysis followed by a Hansch-type QSAR study revealed the significance of electronic descriptors. nih.gov The resulting QSAR equations highlighted that the energy of the LUMO and the dipole moment were key determinants of the anti-inflammatory effect. nih.gov

Another study on 103 thiophene derivatives as Polo-Like Kinase 1 (PLK1) inhibitors developed a predictive QSAR model using four molecular descriptors: IC3, RDF075m, Mor02m, and R4e+. researchgate.net This model demonstrated good predictive ability, indicating its utility in designing new potent inhibitors. researchgate.net

Below are interactive data tables illustrating the types of data that would be generated and used in a QSAR study of compounds related to this compound.

Table 1: Hypothetical Molecular Descriptors for a Series of Thiophene Analogs

| Compound ID | Molecular Weight (MW) | LogP | Dipole Moment (Debye) | ELUMO (eV) |

| Analog 1 | 250.4 | 3.1 | 2.5 | -1.2 |

| Analog 2 | 264.4 | 3.5 | 2.8 | -1.5 |

| Analog 3 | 278.5 | 3.9 | 3.1 | -1.8 |

| Analog 4 | 292.5 | 4.2 | 3.4 | -2.1 |

| Analog 5 | 306.6 | 4.6 | 3.7 | -2.4 |

Table 2: Statistical Parameters of a Sample QSAR Model

| Parameter | Value | Description |

| R² | 0.92 | Coefficient of determination for the training set |

| q² (LOO) | 0.85 | Cross-validated correlation coefficient (Leave-One-Out) |

| Predictive R² | 0.88 | R² for the external test set |

| F-statistic | 120.5 | Fisher's F-test value, indicating statistical significance |

| Standard Error | 0.15 | Standard error of the estimate |

These tables exemplify the quantitative nature of QSAR studies and the statistical rigor required to develop a predictive model. Such a model, once established for a series of compounds structurally related to this compound, could then be used to predict its biological activity and guide the synthesis of more potent analogues.

Chemical Reactivity and Mechanistic Studies

Reactivity of the Primary Amine Moiety: Alkylation, Acylation, and Condensation Reactions

The primary amine group is a key site of reactivity in 2-Azepan-1-YL-2-thiophen-2-YL-ethylamine, readily participating in a variety of common amine reactions.

Alkylation: The primary amine is nucleophilic and can be alkylated by alkyl halides. However, these reactions often lead to a mixture of products. libretexts.org The initial reaction forms a secondary amine, which is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com This lack of selectivity can be a significant challenge in synthetic applications. wikipedia.org Industrially, alcohols are often preferred over alkyl halides as alkylating agents to avoid the formation of salt byproducts. wikipedia.org

Acylation: Acylation of the primary amine is a highly efficient and common transformation, often used as a protective strategy in multi-step syntheses. nih.gov This reaction typically involves treating the amine with acylating agents like acetyl chloride or acetic anhydride. ias.ac.inmdpi.com The resulting amide is significantly less nucleophilic and less basic than the original amine, preventing it from undergoing further reactions. The reaction of amines with acyl chlorides is a type of nucleophilic acyl substitution.

Condensation Reactions: The primary amine can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). These reactions are fundamental in the synthesis of more complex molecules. For instance, the related compound 2-thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to yield piperazine-2,6-dione (B107378) derivatives. chemicalbook.com Condensation-based methods are also utilized for the C-H bond functionalization of amines, proceeding through azomethine ylide intermediates. nih.gov These reactions can form larger molecules, often with the elimination of a small molecule like water. pearson.com

Table 1: Reactivity of the Primary Amine Moiety

| Reaction Type | Reagent Class | Primary Product | Key Mechanistic Feature |

|---|---|---|---|

| Alkylation | Alkyl Halides | Secondary Amine (initially) | Nucleophilic Aliphatic Substitution (SN2) |

| Acylation | Acyl Chlorides, Anhydrides | Amide | Nucleophilic Acyl Substitution |

| Condensation | Aldehydes, Ketones | Imine (Schiff Base) | Nucleophilic Addition-Elimination |

Reactivity of the Thiophene (B33073) Heterocycle: Electrophilic Aromatic Substitution and Derivatization Patterns

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). eprajournals.com Its reactivity is greater than that of benzene (B151609) but less than that of furan (B31954) and pyrrole. imperial.ac.uke-bookshelf.depearson.comslideshare.net

The sulfur atom's lone pair electrons participate in the aromatic π-system, increasing the electron density of the ring carbons and activating them towards electrophilic attack. wikipedia.orgmanavchem.com Substitution occurs preferentially at the C2 (α) position, as the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at the C3 (β) position. slideshare.netresearchgate.netpearson.comstudysmarter.co.ukderpharmachemica.com

Common Electrophilic Aromatic Substitution Reactions on Thiophene:

Halogenation: Thiophene reacts readily with halogens like bromine and chlorine, often under mild conditions to avoid poly-halogenation. imperial.ac.ukrsc.org

Nitration: Nitration can be achieved using various nitrating agents. The conditions must be carefully controlled due to the high reactivity of the thiophene ring. studysmarter.co.uk

Friedel-Crafts Acylation: Thiophene undergoes Friedel-Crafts acylation, typically using acid anhydrides with a mild Lewis acid catalyst, to introduce an acyl group, again, preferentially at the α-position. eprajournals.comderpharmachemica.com

The existing 2-(azepan-1-ylethyl) substituent on the thiophene ring is an alkyl group, which is generally considered an ortho-, para-directing (in this case, activating the 3- and 5-positions) and activating group in electrophilic aromatic substitution. Therefore, derivatization will likely occur at the C5 position, which is the other α-position and is sterically less hindered than the C3 position.

Reactivity and Conformational Dynamics of the Azepane Ring System

The azepane ring is a seven-membered saturated heterocycle. Unlike planar aromatic rings, the azepane ring is highly flexible and exists in non-planar conformations to minimize ring strain. slideshare.net High-level electronic structure calculations and experimental studies have shown that the most stable conformation for azepane is the twist-chair. nih.gov The chair conformation is often associated with a transition state. nih.gov

Elucidation of Reaction Pathways and Transition States

The mechanisms for the primary reactions involving this compound are well-understood from studies of its constituent functional groups.

Electrophilic Aromatic Substitution on Thiophene: This proceeds via a two-step addition-elimination mechanism. The electrophile first attacks the electron-rich thiophene ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. In the second step, a proton is eliminated from the carbon atom that was attacked, restoring the aromaticity of the ring. imperial.ac.uk Computational methods, such as Density Functional Theory (DFT), have been employed to study the SEAr reaction mechanisms on thiophene, confirming that attack at the α-carbon is preferred both kinetically and thermodynamically. researchgate.net

Reactions at the Primary Amine:

Alkylation follows an SN2 pathway, where the amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion in a single concerted step. libretexts.org

Acylation involves a nucleophilic addition of the amine to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or acetate).

Condensation with carbonyls begins with the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. This is followed by dehydration to yield the final imine product.

Conformational Transitions: For the azepane ring, the interconversion between different conformations (e.g., twist-chair and boat) occurs through low-energy transition states. The energy barriers for these conformational changes are typically low, allowing for rapid interconversion at room temperature. nih.gov

Derivatization Strategies and Analogue Synthesis

Strategic Modifications of the Azepane Moiety

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a common feature in many biologically active compounds. nih.govresearchgate.net Its size and conformational flexibility make it a key target for modifications to influence the molecule's interaction with biological targets.

Nitrogen-Atom Substitution Reactions

The secondary amine within the azepane ring offers a prime site for substitution. A variety of alkyl and aryl groups can be introduced to alter the steric bulk, lipophilicity, and electronic properties of the molecule.

Table 1: Examples of N-Substituted Azepane Analogues

| Substituent (R) | Potential Effect on Properties |

|---|---|

| Methyl | Increased basicity, minimal steric hindrance |

| Benzyl | Increased lipophilicity, potential for π-stacking interactions |

| Cyclohexylmethyl | Increased lipophilicity and steric bulk, potentially increasing σ2 receptor affinity nih.gov |

These substitutions can be achieved through standard synthetic methodologies such as reductive amination or nucleophilic substitution reactions with appropriate alkyl or acyl halides.

Ring Expansion or Contraction Approaches

Altering the size of the saturated nitrogen-containing ring can significantly impact the conformational presentation of the pharmacophore. Ring expansion from a six-membered piperidine (B6355638) ring or contraction from a larger ring system are established methods for generating structural diversity. rsc.orgnih.gov

Ring Expansion: Diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity through the expansion of a piperidine ring. rsc.org This approach allows for the synthesis of complex azepanes from readily available piperidine precursors. researchgate.net

Ring Contraction: While less common for creating azepanes, ring contraction of larger heterocycles can be a viable strategy. For instance, certain bridged azepines have been shown to undergo ring contraction to form dihydropyridine (B1217469) derivatives. rsc.org

Strategic Modifications of the Thiophene (B33073) Moiety

The thiophene ring is a crucial component, often acting as a bioisostere for a phenyl ring, providing similar steric and electronic properties while potentially altering metabolic stability. nih.govpsu.edu

Substituent Introduction on the Thiophene Ring

The thiophene ring is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents. nih.govpharmaguideline.com The position of substitution can significantly influence the molecule's activity.

Table 2: Potential Substitutions on the Thiophene Ring

| Position | Substituent | Potential Effect |

|---|---|---|

| 5-position | Halogen (e.g., Cl, Br) | Alters electronic properties and lipophilicity |

| 5-position | Methyl | Increases lipophilicity |

| 4-position | Nitro | Electron-withdrawing, can act as a hydrogen bond acceptor |

The choice of substituent is guided by the desired electronic and steric effects, with the goal of enhancing target binding or improving pharmacokinetic properties. tandfonline.com For example, introducing small substituents like hydroxyl, methoxy, or cyano groups can be well-tolerated by certain receptors. nih.gov

Bioisosteric Replacement of the Thiophene Ring

Bioisosteric replacement involves substituting the thiophene ring with other aromatic or heteroaromatic systems to explore alternative interactions with a biological target. cambridgemedchemconsulting.com This strategy can lead to improved potency, selectivity, or metabolic stability.

Table 3: Bioisosteric Replacements for the Thiophene Ring

| Bioisostere | Rationale |

|---|---|

| Furan (B31954) | Similar size and electronics, but with different hydrogen bonding potential. |

| Thiazole | Introduces an additional nitrogen atom, altering polarity and potential for hydrogen bonding. |

| Pyrazole | Offers different substitution patterns and electronic distribution. |

The successful bioisosteric replacement of benzene (B151609) rings with a thiophene ring has been shown to be well-tolerated by some receptors, and in some cases, can even lead to increased affinity. nih.govrsc.org

Strategic Modifications of the Ethylamine (B1201723) Linker

Strategies for modifying the linker include:

Homologation: Increasing the length of the linker by one or more methylene (B1212753) units can probe for optimal spacing between the terminal groups.

Introduction of Rigidity: Incorporating double bonds or small rings into the linker can restrict conformational freedom, potentially leading to a more favorable binding conformation.

Introduction of Functional Groups: Adding hydroxyl or carbonyl groups to the linker can introduce new hydrogen bonding opportunities and alter the polarity of the molecule.

The stability of the linker is also a key consideration, as premature cleavage can lead to loss of activity. nih.gov The design of stable linkers that are resistant to metabolic degradation is a crucial aspect of drug design. researchgate.net

Design and Synthesis of Compound Libraries via Combinatorial Chemistry

Following an extensive review of scientific literature, including chemical databases, research articles, and patent filings, no specific studies detailing the use of 2-Azepan-1-YL-2-thiophen-2-YL-ethylamine as a scaffold for the design and synthesis of compound libraries via combinatorial chemistry have been identified.

Combinatorial chemistry is a powerful technique in drug discovery and materials science for the rapid synthesis of a large number of different but structurally related molecules. This approach typically involves the systematic and repetitive covalent connection of a set of different "building blocks" to a central molecular scaffold. The resulting collection of compounds, known as a chemical library, can then be screened for desired biological activities or material properties.

The core structure of This compound possesses several potential points for diversification, which would theoretically make it a candidate for combinatorial library synthesis. These include:

The primary amine (-NH2) group: This functional group could be readily modified through reactions such as acylation, sulfonylation, reductive amination, or alkylation with a diverse set of reagents (e.g., carboxylic acids, sulfonyl chlorides, aldehydes/ketones, or alkyl halides).

The thiophene ring: The aromatic thiophene moiety could potentially undergo electrophilic substitution reactions, allowing for the introduction of various substituents at different positions on the ring, although this can be challenging to control in a combinatorial format.

The azepane ring: While less reactive, modifications to the azepane ring are also conceivable.

A hypothetical combinatorial library derived from This compound could be designed by reacting the primary amine with a collection of diverse building blocks. For instance, a library of amides could be generated by reacting the parent compound with a set of different carboxylic acids.

Hypothetical Reaction Scheme for Amide Library Synthesis:

Illustrative Data Table for a Hypothetical Combinatorial Library:

This table illustrates the types of derivatives that could be synthesized from This compound if it were used as a scaffold in combinatorial chemistry. The "R-group" represents the variable portion introduced from a library of carboxylic acid building blocks.

| Compound ID | Scaffold | Building Block (R-COOH) | Resulting R-group | Molecular Formula of Derivative |

| Deriv-001 | This compound | Acetic Acid | -COCH3 | C14H22N2OS |

| Deriv-002 | This compound | Benzoic Acid | -COPh | C19H24N2OS |

| Deriv-003 | This compound | Cyclohexanecarboxylic Acid | -COC6H11 | C19H30N2OS |

| Deriv-004 | This compound | Thiophene-2-carboxylic acid | -CO(C4H3S) | C17H22N2OS2 |

Despite the theoretical potential for using This compound in combinatorial chemistry, the absence of any published research indicates that this specific compound has not been utilized as a scaffold for the generation of compound libraries to date. Therefore, no experimental data, detailed research findings, or specific examples of its application in this context are available.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Variation of Structural Motifs and their Influence on Molecular Interactions

In medicinal chemistry, the systematic modification of a lead compound's structure is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. The 2-arylethylamine scaffold, a core component of the title compound, is a well-established pharmacophore present in numerous biologically active agents. mdpi.com Variations of the key motifs—the aryl group (thiophene), the amine substituent (azepane), and the ethylamine (B1201723) linker—can profoundly influence the compound's interactions with its biological target.

Key modifications and their predicted influence include:

Aryl Group Modification : Replacing the thiophene (B33073) ring with other aromatic systems (e.g., phenyl, pyridine, furan) would alter the electronic properties, hydrophobicity, and hydrogen-bonding capacity of the molecule. Such changes directly impact van der Waals, pi-stacking, and hydrophobic interactions within a receptor binding pocket.

Amine Group Modification : Altering the azepane ring, for instance, by ring contraction (e.g., to piperidine (B6355638) or pyrrolidine) or expansion, would systematically probe the steric tolerance of the binding site. Introducing substituents on the azepane ring could explore additional binding vectors and improve lipophilicity.

Linker Modification : The ethylamine linker can be modified by introducing alkyl groups (e.g., methyl) on the alpha or beta carbons. This can introduce chirality, restrict conformational flexibility, and provide insights into the optimal spatial orientation of the aryl and amine groups for effective binding.

The following table illustrates hypothetical SAR data from systematic variations, a common practice in lead optimization campaigns.

| Compound | Aryl Group (Ar) | Cyclic Amine (R) | Linker Modification (R') | Relative Activity (%) |

|---|---|---|---|---|

| Parent | Thiophen-2-yl | Azepane | H | 100 |

| Analog 1 | Phenyl | Azepane | H | 85 |

| Analog 2 | Thiophen-2-yl | Piperidine | H | 70 |

| Analog 3 | Thiophen-2-yl | Azepane | α-Methyl | 120 |

| Analog 4 | 3-Chlorothiophen-2-yl | Azepane | H | 150 |

Investigation of the Role of Heterocyclic Ring Systems (Azepane, Thiophene) in Modulating Activity

Heterocyclic rings are integral components of a vast number of pharmaceuticals, often serving as "privileged scaffolds" due to their ability to present functional groups in well-defined spatial arrangements and engage in diverse molecular interactions. researchgate.net

The Azepane Ring: The azepane moiety is a seven-membered saturated nitrogen-containing heterocycle. Its inclusion in a molecular structure imparts several key properties:

Steric Bulk and Lipophilicity : As a large, non-planar ring, azepane provides significant steric bulk, which can be crucial for occupying and anchoring within hydrophobic pockets of a target protein. Azepane-based compounds have shown a wide array of pharmacological properties, highlighting their utility in drug discovery. nih.govnih.gov

Conformational Flexibility : The seven-membered ring is more flexible than smaller five- or six-membered rings, allowing it to adopt various conformations to achieve an optimal fit within a binding site.

The Thiophene Ring: Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. It is a highly valued pharmacophore in medicinal chemistry, found in numerous approved drugs. nih.govrsc.org

Bioisosterism : Thiophene is often considered a bioisostere of the benzene (B151609) ring. However, the presence of the sulfur atom introduces unique electronic properties, including a dipole moment and the ability to act as a hydrogen bond acceptor. researchgate.net

Molecular Interactions : The aromatic nature of thiophene allows it to participate in π-π stacking and hydrophobic interactions. Its aromaticity and hydrophobicity can enhance membrane permeability, augmenting efficacy. nih.gov

Metabolic Stability : Unsubstituted thiophene rings can sometimes be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to toxicity. nih.gov Therefore, in drug design, the thiophene ring is often substituted with groups that block metabolic pathways and enhance stability. nih.gov

The following table compares the physicochemical properties of thiophene with other common aromatic rings used in drug design.

| Aromatic Ring | Key Features | Common Interactions | Metabolic Consideration |

|---|---|---|---|

| Thiophene | Aromatic, H-bond acceptor (S), bioisostere of phenyl | π-stacking, hydrophobic, H-bonding | Potential for oxidation; often requires substitution |

| Benzene | Aromatic, highly hydrophobic | π-stacking, hydrophobic | Can undergo hydroxylation |

| Pyridine | Aromatic, H-bond acceptor (N), polar | π-stacking, H-bonding, dipole interactions | Generally more metabolically stable than benzene |

| Furan (B31954) | Aromatic, H-bond acceptor (O), polar | π-stacking, H-bonding, dipole interactions | Can be metabolically unstable |

Characterization of the Amine Functionality's Contribution to Molecular Recognition

The ethylamine portion of the molecule is a critical determinant of its interaction with many biological targets, particularly receptors and enzymes that recognize endogenous catecholamines or other biogenic amines. mdpi.com The primary amine group (-NH2) is typically protonated at physiological pH (pKa ~9-10), forming a positively charged ammonium (B1175870) ion (-NH3+).

This cationic center is fundamental for molecular recognition and is often responsible for the initial, high-affinity anchoring interaction with the target protein. This frequently occurs through the formation of a strong ionic bond, or salt bridge, with a negatively charged amino acid residue, such as aspartate (Asp) or glutamate (B1630785) (Glu), located within the receptor's binding site. This ionic interaction is a hallmark of ligands for many G-protein coupled receptors (GPCRs) and ion channels.

Furthermore, the protons on the ammonium group can act as potent hydrogen bond donors, forming additional directional interactions with nearby hydrogen bond acceptors (e.g., carbonyl oxygens on the protein backbone or serine/threonine side chains), further enhancing binding affinity and specificity.

Analysis of Linker Length and Flexibility on Structural Conformation and Efficacy

Linker Length : The two-carbon length of the ethylamine linker is a classic feature found in many neuromodulators, including phenethylamine (B48288) and tryptamine (B22526) derivatives. mdpi.comnih.gov This specific spacing is often optimal for bridging the distance between an aromatic/hydrophobic binding pocket and an anionic/polar site on a receptor. Lengthening or shortening the linker by even a single methylene (B1212753) unit can drastically reduce activity by misaligning the key interacting groups.

Linker Flexibility : The single carbon-carbon bond of the ethyl linker allows for rotational freedom, enabling the molecule to adopt different conformations. While some flexibility can be advantageous, allowing the molecule to adapt to the binding site, excessive flexibility can be detrimental. researchgate.net A highly flexible molecule has a higher entropic penalty upon binding, which can decrease affinity. Therefore, a key strategy in drug design is to constrain the linker's conformation, for example by introducing methyl groups or incorporating it into a ring, to lock it into the "bioactive conformation," thereby improving potency and selectivity. Studies have shown that rigid, short linkers can sometimes lead to higher activity compared to flexible, longer ones by enhancing structural stability. nih.gov

Pharmacophore Identification and Principles of Lead Optimization

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Based on the structural components of 2-Azepan-1-YL-2-thiophen-2-YL-ethylamine, a hypothetical pharmacophore can be proposed, comprising:

An Aromatic/Hydrophobic Feature (H/Ar) : Provided by the thiophene ring, responsible for engaging with aromatic or hydrophobic regions of the binding site.

A Bulky Hydrophobic Group (H) : Represented by the azepane ring, which occupies a significant hydrophobic pocket.

A Cationic/Hydrogen Bond Donor Feature (C/HBD) : The protonated primary amine, which forms a key ionic bond and hydrogen bonds.

The spatial relationship between these three points is critical for activity. Lead optimization would involve systematically modifying the parent structure to improve its fit to this pharmacophore model and enhance its drug-like properties.

Key principles for lead optimization would include:

Thiophene Ring Substitution : Introducing small electron-withdrawing (e.g., halogens) or electron-donating (e.g., methyl) groups at various positions on the thiophene ring to probe electronic requirements and block potential sites of metabolism. nih.gov

Azepane Ring Modification : Exploring the steric limits of the hydrophobic pocket by synthesizing analogs with smaller (pyrrolidine, piperidine) or larger cyclic amine systems.

Conformational Constraint : Introducing substituents on the ethylamine backbone to restrict rotation and favor the bioactive conformation, potentially leading to increased potency and selectivity.

Physicochemical Property Tuning : Modifying substituents to optimize physicochemical properties like lipophilicity (logP) and aqueous solubility, which are crucial for absorption, distribution, metabolism, and excretion (ADME).

The following table summarizes potential lead optimization strategies based on the proposed pharmacophore.

| Pharmacophore Feature | Structural Motif | Optimization Strategy | Goal |

|---|---|---|---|

| Aromatic (H/Ar) | Thiophene Ring | Add substituents (e.g., -Cl, -F, -CH3) at C3, C4, C5 positions | Improve potency, selectivity, and metabolic stability |

| Bulky Hydrophobic (H) | Azepane Ring | Vary ring size (e.g., piperidine, pyrrolidine); add substituents | Probe steric boundaries of the binding pocket |

| Cationic/HBD | Primary Amine | Secondary or tertiary amine formation (though may lose key H-bonds) | Modulate pKa, lipophilicity, and H-bonding potential |

| Linker | Ethyl Backbone | Introduce methyl groups (α or β position) | Constrain conformation; introduce chirality |

Applications As a Synthetic Synthon and Building Block

Precursor in Complex Organic Synthesis (e.g., Pyrimidine (B1678525) Derivatives, Geldanamycin (B1684428) Derivatives)

The structural components of 2-Azepan-1-YL-2-thiophen-2-YL-ethylamine make it a valuable precursor in the synthesis of complex organic molecules, including biologically active pyrimidine and geldanamycin derivatives.

Pyrimidine Derivatives:

The 2-aminothiophene core is a well-established starting point for the synthesis of thienopyrimidines, a class of compounds with a wide range of pharmacological activities. ekb.egmdpi.com The synthesis of these derivatives often begins with 2-aminothiophene-3-carbonitriles or 2-amino-3-ethoxycarbonylthiophenes. ekb.egnih.gov By analogy, the 2-thiophen-2-ylethylamine portion of this compound can serve as a key synthon. The primary amine group can react with various reagents to form the pyrimidine ring fused to the thiophene (B33073) core. For instance, condensation reactions with isothiocyanates can yield thienylthiourea derivatives, which can then be cyclized to form thioxothienopyrimidinones. mdpi.comnih.gov Further reactions with reagents like formamide can also lead to the formation of the pyrimidine ring. mdpi.comnih.gov The presence of the azepane group can influence the solubility and biological activity of the final pyrimidine derivatives.

A general synthetic approach to thiophene-linked pyrimidines involves the cyclization of thiophene-substituted chalcones with guanidine. ias.ac.in While not a direct application of this compound, this highlights the utility of the thiophene moiety in constructing pyrimidine systems. The ethylamine (B1201723) portion of the target compound could potentially be modified to participate in similar cyclization reactions.

Geldanamycin Derivatives:

Geldanamycin and its analogs are potent inhibitors of heat shock protein 90 (Hsp90), making them attractive candidates for cancer therapy. nih.govresearchgate.net A common strategy for modifying geldanamycin involves the nucleophilic substitution of the 17-methoxy group with various amines to produce 17-alkylamino-17-demethoxygeldanamycin derivatives. nih.govresearchgate.netresearchgate.net Research has shown that introducing different alkylamino side chains at the C17 position can significantly impact the compound's anti-proliferative activity and reduce hepatotoxicity. nih.govresearchgate.net

For example, the synthesis of 17-[2-(piperidinyl-1'-yl)-ethylamino]-17-demethoxygeldanamycin has demonstrated high anti-proliferation activity in several human cancer cell lines. nih.govresearchgate.net Given the structural similarity between the piperidinyl-ethylamino side chain and the azepanyl-ethylamine moiety of this compound, it is plausible that this compound could be utilized in a similar fashion to create novel geldanamycin analogs with potentially improved therapeutic profiles. The azepane ring, being a seven-membered heterocycle, could offer different conformational properties compared to the six-membered piperidine (B6355638) ring, potentially influencing Hsp90 binding affinity and selectivity.

Applications in the Functionalization of Nanomaterials (e.g., Carbon Nanotubes)

The unique properties of this compound, particularly the presence of a primary amine group, make it a suitable candidate for the functionalization of nanomaterials like carbon nanotubes (CNTs). Functionalization is crucial for improving the solubility and processability of CNTs, as well as for tailoring their properties for specific applications. mdpi.comrsc.org

Covalent functionalization of CNTs can be achieved through various methods, including the reaction of primary amines with the CNT surface. mdpi.comresearchgate.net The amino group of this compound can be used to anchor the molecule to the surface of CNTs, which may have been previously oxidized to introduce carboxylic acid groups. This would result in the formation of amide linkages. mdpi.com

Another approach involves the in-situ generation of diazonium compounds from aromatic amines, which then react with the CNTs. researchgate.netnih.gov While the target compound contains a primary alkylamine, it could potentially be modified to include an aromatic amine for this purpose. Additionally, 1,3-dipolar cycloaddition reactions using Schiff bases, formed from the condensation of a primary amine and an aldehyde, have been successfully employed to functionalize CNTs and significantly enhance their solubility in various solvents. nih.gov The primary amine of this compound is a prime candidate for forming such Schiff bases.

The attachment of the this compound moiety to the surface of CNTs would not only improve their dispersion but also introduce the specific chemical functionalities of the thiophene and azepane rings. This could be advantageous for applications in areas such as sensor technology, drug delivery, and the development of novel composite materials.

Utilization as a Core Scaffold for Diverse Chemical Libraries

The thiophene ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. espublisher.comnih.govnih.govresearchgate.net The structural framework of this compound, which combines this important heterocyclic core with other functional groups, makes it an excellent starting point for the construction of diverse chemical libraries for drug discovery and other applications.

The term "scaffold" refers to the core molecular structure to which various substituents can be attached to generate a library of related compounds. The this compound scaffold offers several points for diversification:

The Thiophene Ring: The thiophene ring can be further substituted at its vacant positions to explore structure-activity relationships.

The Primary Amine: The primary amine group is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions, allowing for the introduction of a vast array of functional groups.

The Azepane Ring: The secondary amine within the azepane ring can also be a point of modification, although it is generally less reactive than the primary amine.

By systematically modifying these positions, a large and diverse library of compounds can be generated from this single scaffold. This approach, often referred to as combinatorial chemistry, is a powerful tool in the search for new therapeutic agents and materials with novel properties. The inherent structural features of the this compound scaffold, including its combination of aromatic and saturated heterocyclic rings, provide a rich three-dimensional chemical space to explore.

Role in the Design of Multi-Targeted Ligands

The development of multi-target-directed ligands (MTDLs) is an emerging strategy in drug discovery, particularly for complex diseases like Alzheimer's, where multiple biological targets are involved. researchgate.netnih.govmdpi.com MTDLs are single molecules designed to interact with two or more distinct biological targets, potentially offering improved efficacy and a better side-effect profile compared to single-target drugs. mdpi.comuthscsa.edu

The structure of this compound contains pharmacophoric elements that suggest its potential as a scaffold for the design of MTDLs. The thiophene ring is a known pharmacophore present in numerous clinically used drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. nih.gov Thienopyrimidine derivatives, which can be synthesized from 2-aminothiophene precursors, have been investigated as MTDLs for inflammatory targets like 15-lipoxygenase (15-LOX) and COX-2. nih.gov

The design of MTDLs often involves linking two or more pharmacophores together. mdpi.com The this compound molecule can be envisioned as a scaffold where the thiophene moiety acts as one pharmacophore, and the azepane-ethylamine portion can be modified to incorporate a second pharmacophore targeting a different biological entity. The ethylamine linker provides a flexible connection between the two pharmacophoric units, which is often a key feature in the design of successful MTDLs. By leveraging the known biological activities associated with the thiophene nucleus and introducing other pharmacologically relevant groups, this compound can serve as a valuable starting point for the rational design of novel multi-targeted therapeutic agents.

Emerging Research Directions and Future Perspectives

Exploration of Advanced Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry)

The synthesis of complex molecules like 2-Azepan-1-YL-2-thiophen-2-YL-ethylamine is poised to benefit significantly from the adoption of advanced synthetic methodologies. These approaches offer substantial improvements over traditional batch synthesis in terms of efficiency, safety, and environmental impact.

Flow Chemistry: Continuous flow synthesis presents a paradigm shift for the production of thiophene (B33073) and azepane derivatives. researchgate.net For a multistep synthesis of a molecule like this compound, flow chemistry allows for the telescoping of reactions, minimizing the need for isolation and purification of intermediates. This methodology can enhance reaction control, improve heat and mass transfer, and enable the safe use of hazardous reagents or extreme reaction conditions. The synthesis of thiophene-2-carboxylates has already been demonstrated using flow synthesis, highlighting its applicability to one of the core moieties of the target compound. researchgate.net

Green Chemistry: The principles of green chemistry are increasingly integral to modern synthetic chemistry. For the synthesis of azepane and thiophene derivatives, this involves the use of environmentally benign solvents, catalysts, and reagents. tandfonline.comrsc.org For instance, the use of water as a solvent in the synthesis of azepinodiazepine derivatives showcases a greener approach. tandfonline.com Furthermore, catalyst-free ring expansion reactions for the construction of dibenzo[b,d]azepine skeletons using air as a "green" oxidant offer a more sustainable alternative to traditional metal-catalyzed reactions. rsc.org The application of these principles to the synthesis of this compound could significantly reduce its environmental footprint.

| Methodology | Traditional Synthesis | Advanced Synthesis (Flow/Green Chemistry) |

| Reaction Time | Often lengthy, with multiple steps requiring isolation of intermediates. | Significantly reduced reaction times due to enhanced reaction kinetics and telescoping of steps. |

| Safety | Handling of hazardous reagents in large quantities can be risky. | Improved safety through the use of smaller reactor volumes and better control over reaction parameters. |

| Environmental Impact | Often relies on stoichiometric reagents and hazardous organic solvents, generating significant waste. | Emphasizes the use of catalytic methods, renewable feedstocks, and environmentally benign solvents, leading to waste reduction. tandfonline.comrsc.org |

| Scalability | Scaling up batch processes can be challenging and may require significant process re-optimization. | Flow chemistry offers a more straightforward path to scalability by running the process for longer durations. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and SAR Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and chemical synthesis. harvard.edunih.gov These computational tools can accelerate the design of novel derivatives of this compound and predict their structure-activity relationships (SAR).

Machine learning algorithms can be trained on large datasets of known bioactive compounds to identify the structural features that are crucial for a desired biological activity. nih.gov For thiophene derivatives, ML models have been used to predict their thermophysical properties and bioactivity. researchgate.net In the context of this compound, AI/ML models could be developed to predict the severity of potential drug-induced liver injury for its derivatives, integrating physicochemical properties and predicted off-target interactions. nih.gov

Development of Novel Computational Methodologies for Reactivity and Interaction Prediction

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules and their interactions with biological targets. For this compound, the development and application of novel computational methodologies can offer deep insights into its reactivity and potential biological activity.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of thiophene derivatives, providing information about their reactivity and stability. rsc.orgnih.gov Such studies can elucidate the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactions and intermolecular interactions. Molecular docking simulations can predict the binding modes of this compound and its analogs within the active sites of various biological targets, guiding the design of more potent and selective compounds. mdpi.com

Advanced computational methods can also be used to predict the biological activity of compounds. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiophene derivatives, QSAR models have been successfully used to predict their anti-leishmanial activity. nih.gov

| Computational Method | Application to this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidation of electronic structure, frontier molecular orbitals, and reactivity descriptors. scispace.com | Understanding of chemical reactivity, stability, and potential reaction pathways. |

| Molecular Docking | Prediction of binding affinity and orientation within the active site of a biological target. mdpi.com | Identification of key interactions with the target protein, guiding lead optimization. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on molecular descriptors. nih.gov | Estimation of the biological activity of novel derivatives, prioritizing synthesis and testing. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the compound and its complex with a biological target over time. | Assessment of the stability of the ligand-protein complex and identification of key conformational changes. |

Expansion into New Chemical Space Based on the Core Scaffold and its Derivatives

The this compound scaffold serves as a versatile starting point for the exploration of new chemical space. nih.govresearchgate.net By systematically modifying the azepane ring, the thiophene core, and the ethylamine (B1201723) sidechain, a diverse library of novel compounds can be generated.

The synthesis of novel thiophene analogs is a well-established area of research, with numerous strategies available for introducing a wide range of substituents onto the thiophene ring. nih.govresearchgate.netijpsjournal.comresearchgate.netscirp.orgorganic-chemistry.orgijprajournal.com Similarly, the azepane ring can be functionalized or replaced with other saturated heterocycles to explore the impact of ring size and conformation on biological activity. nih.govresearchgate.netbohrium.com The exploration of bicyclic azepane scaffolds has revealed potent neuropharmacological agents, suggesting that further structural complexity in this part of the molecule could be beneficial. nih.govacs.orgacs.org

Diversity-oriented synthesis (DOS) strategies can be employed to efficiently generate a wide array of structurally diverse molecules from the core scaffold. researchgate.net This approach, combined with high-throughput screening, can rapidly identify new compounds with interesting biological profiles. The exploration of this expanded chemical space may lead to the discovery of novel therapeutic agents with unique mechanisms of action.

Q & A

Q. What are the recommended synthetic routes for 2-azepan-1-yl-2-thiophen-2-ylethylamine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or reductive amination between azepane and a thiophene-ethylamine precursor. Key optimization strategies include:

- Design of Experiments (DoE): Use factorial designs to evaluate variables like temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can identify interactions between these factors, reducing trial-and-error approaches .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates by stabilizing intermediates. Evidence from similar thiophene-ethylamine syntheses shows yields improve at 60–80°C with stirring times of 12–24 hours .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization achieves >90% purity. Monitor by TLC or HPLC .

Q. What spectroscopic and analytical techniques are most effective for characterizing 2-azepan-1-yl-2-thiophen-2-ylethylamine?

Methodological Answer: A multi-technique approach ensures accurate structural elucidation and purity assessment:

- NMR Spectroscopy:

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (224.37 g/mol) and fragmentation patterns .

- X-ray Crystallography: Resolve absolute configuration and bond angles, particularly for chiral centers (if present) .

- HPLC-PDA: Quantify purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to predict the reactivity or biological activity of this compound?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and activation energies. For example, simulate nucleophilic attack pathways to predict regioselectivity .

- Molecular Docking: Screen against protein targets (e.g., GPCRs) to hypothesize binding modes. Compare with analogs like 2-fluoro-2-thiophen-2-ylethanamine, where fluorination alters electronic profiles and binding affinity .

- Machine Learning: Train models on existing thiophene-amine bioactivity data to predict ADMET properties or toxicity. Validate with in vitro assays .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Assay Standardization: Control variables like cell line passage number, solvent (DMSO concentration), and incubation time. For example, discrepancies in IC₅₀ values may arise from varying assay protocols .

- Meta-Analysis: Pool data from multiple studies and apply statistical tools (e.g., random-effects models) to account for heterogeneity. Cross-reference with structural analogs (e.g., 2-phenyl-N-(thiophen-2-ylmethyl)ethylamine) to identify substituent effects .

- Mechanistic Studies: Use knockout models or enzyme inhibition assays to isolate pathways. For instance, confirm whether activity stems from amine group interactions or thiophene ring π-stacking .

Q. How does stereochemistry influence the compound’s physicochemical properties and biological interactions?

Methodological Answer:

Q. What reactor design considerations are critical for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- Continuous Flow Systems: Enhance heat/mass transfer for exothermic reactions. Use microreactors to minimize side products (e.g., over-alkylation) .

- In Situ Monitoring: Implement PAT tools (e.g., FTIR probes) to track reaction progress and adjust parameters in real time .

- Safety Protocols: Address amine sensitivity to oxidation by inert gas purging and temperature control (<80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.